

Molecular weight and formula of 4-(N-Isopropylaminocarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(N-Isopropylaminocarbonyl)phenylboronic acid

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An In-Depth Technical Guide to **4-(N-Isopropylaminocarbonyl)phenylboronic Acid**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **4-(N-Isopropylaminocarbonyl)phenylboronic acid**. It moves beyond basic data to provide contextual insights into its synthesis, characterization, and application, ensuring a deep and functional understanding of this versatile chemical entity.

Introduction and Strategic Relevance

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a specialized derivative of phenylboronic acid, a class of compounds renowned for its utility in organic synthesis and medicinal chemistry. The defining features of this molecule are the boronic acid group $[-B(OH)_2]$ and the N-isopropylaminocarbonyl substituent $[-C(=O)NHCH(CH_3)_2]$ positioned para to each other on a benzene ring. This specific arrangement imparts unique properties that are leveraged in various advanced applications.

The boronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients

(APIs).[1][2] Furthermore, the ability of boronic acids to form reversible covalent complexes with diols is exploited in the design of sensors and drug delivery systems that respond to biological cues like glucose levels.[3][4][5] The N-isopropylaminocarbonyl group modifies the molecule's polarity, solubility, and intermolecular interactions, allowing for fine-tuning of its properties for specific therapeutic or diagnostic targets.[6][7]

This guide will elucidate the core physicochemical properties of this compound, outline a representative synthetic pathway, detail robust analytical methodologies for its quantification, and explore its applications, thereby providing a holistic view for its strategic deployment in research and development.

Core Compound Profile and Physicochemical Data

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. The key identifiers and properties for **4-(N-Isopropylaminocarbonyl)phenylboronic acid** are summarized below.

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₁₄ BNO ₃	[8][9][10]
Molecular Weight	207.03 g/mol	[9][10]
Monoisotopic Mass	207.10667 Da	[8]
CAS Number	397843-67-3	[9][10][11]
IUPAC Name	[4-(propan-2-ylcarbamoyl)phenyl]boronic acid	[8]
Appearance	Typically a white to off-white solid	[12]
Solubility	Soluble in polar organic solvents like methanol; boronic acids generally have low solubility in water and nonpolar hydrocarbons.[1][2]	

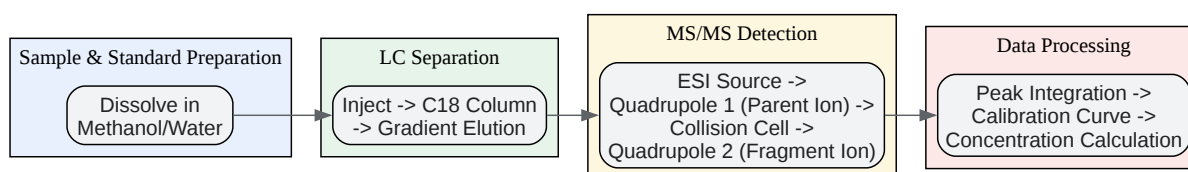
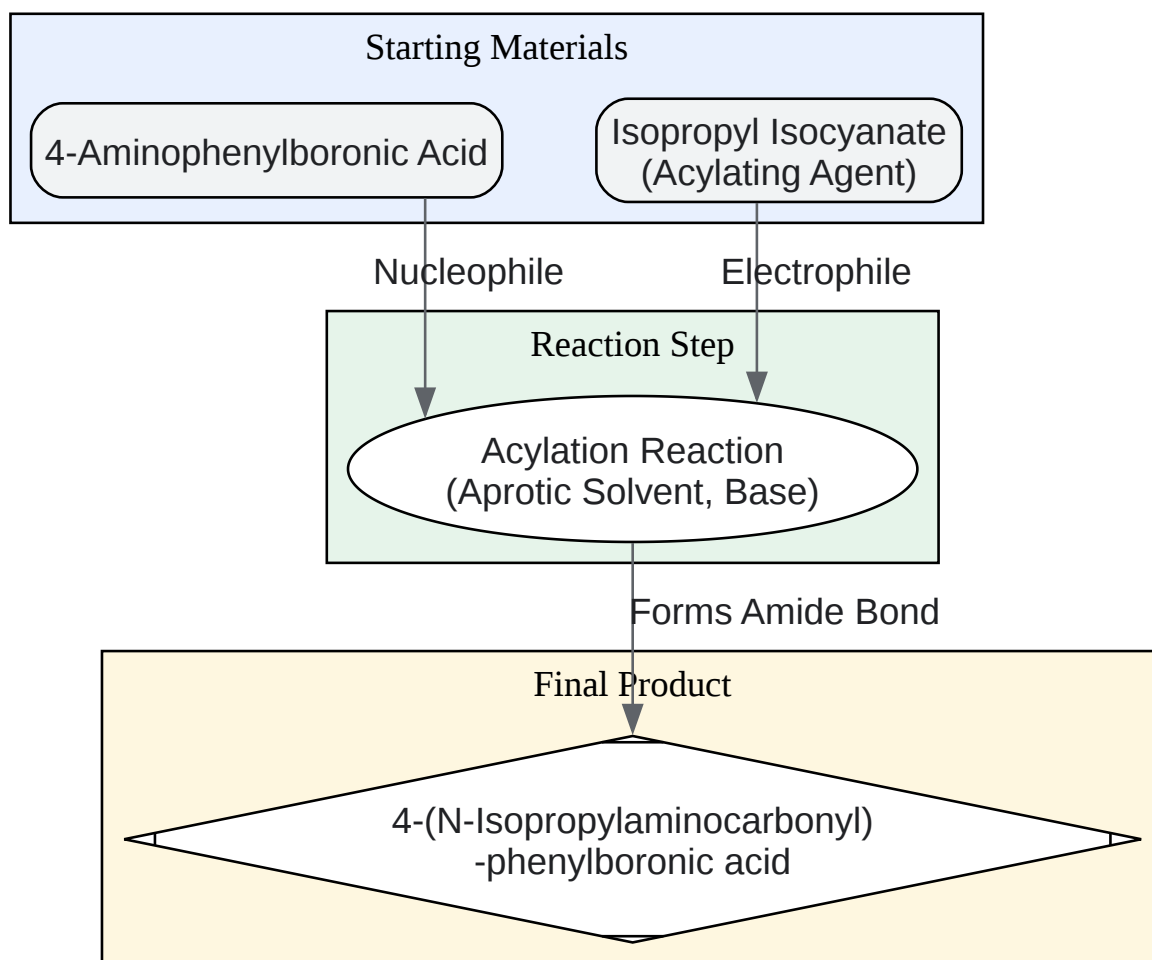
Synthesis Pathway and Mechanistic Considerations

The synthesis of **4-(N-Isopropylaminocarbonyl)phenylboronic acid** is typically achieved through a multi-step process that leverages established organic reactions. A common and logical approach involves the acylation of a precursor, 4-aminophenylboronic acid.

Causality of Experimental Choices:

- **Starting Material:** 4-aminophenylboronic acid is selected because it already contains the critical boronic acid group and a reactive amine handle at the desired para position.
- **Acylation Reaction:** The introduction of the N-isopropylaminocarbonyl group is achieved via an acylation reaction. This involves reacting the amino group ($-NH_2$) of the starting material with a suitable acylating agent. A common choice is isopropyl isocyanate or a derivative of isopropanecarboxylic acid, such as an acid chloride, in the presence of a base. The base is crucial for deprotonating the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acylating agent.
- **Solvent and Conditions:** The reaction is typically run in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to prevent unwanted side reactions with the boronic acid moiety.^[13] Reaction conditions are generally mild to preserve the integrity of the boronic acid group.^[13]

Below is a conceptual workflow diagram for this synthetic approach.



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